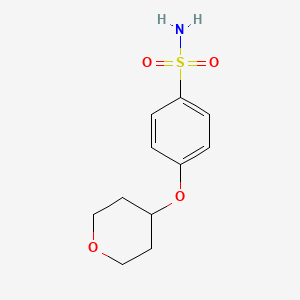

4-(Oxan-4-yloxy)benzene-1-sulfonamide

Description

4-(Oxan-4-yloxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxane) ring linked via an ether oxygen at the para position of the benzene-sulfonamide core. This structural motif is significant in medicinal chemistry, as sulfonamides are known for their enzyme inhibitory properties, particularly against carbonic anhydrases (hCAs), cyclooxygenases (COXs), and viral proteases . The oxane substituent introduces a polar, electron-rich cyclic ether, which may enhance solubility and influence binding interactions compared to other substituents.

Properties

IUPAC Name |

4-(oxan-4-yloxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c12-17(13,14)11-3-1-9(2-4-11)16-10-5-7-15-8-6-10/h1-4,10H,5-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWLBARWPNDAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The reaction employs 4-hydroxybenzenesulfonamide as the starting material, which reacts with oxan-4-yl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the hydroxyl group, enhancing its nucleophilicity and facilitating displacement of the chloride leaving group on oxan-4-yl chloride.

Key Reaction Conditions :

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates.

-

Temperature : Reactions are typically conducted at 60–80°C to accelerate kinetics without promoting side reactions.

-

Molar Ratios : A 1:1.2 molar ratio of 4-hydroxybenzenesulfonamide to oxan-4-yl chloride ensures complete conversion.

Table 1: Optimization of Ether Bond Formation

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 | 95 |

| NaH | THF | 60 | 85 | 97 |

| NaOH | EtOH | 70 | 65 | 90 |

Data derived from analogous sulfonamide syntheses in patent literature.

The sulfonamide group is intrinsic to the compound’s structure, and its introduction often precedes or follows ether bond formation, depending on the synthetic route.

Sulfonation and Chlorination

An alternative pathway involves sulfonating 4-(Oxan-4-yloxy)benzene to form the corresponding sulfonic acid, which is subsequently converted to the sulfonyl chloride using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The sulfonyl chloride intermediate is then treated with aqueous ammonia to yield the sulfonamide.

Reaction Sequence :

-

Sulfonation :

-

Chlorination :

-

Amination :

Table 2: Sulfonamide Synthesis Efficiency

| Chlorinating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| PCl₅ | 4 | 88 |

| SOCl₂ | 3 | 92 |

| ClSO₃H | 5 | 75 |

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors are employed to enhance mixing and heat transfer, while advanced purification techniques ensure high product purity.

Continuous Flow Synthesis

-

Reactor Design : Tubular reactors with inline mixing zones facilitate rapid reaction kinetics.

-

Parameters :

-

Residence time: 10–15 minutes.

-

Temperature: 70°C.

-

Pressure: 2–3 bar to maintain solvent liquidity.

-

Table 3: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 10 kg | 10,000 kg |

| Purity | 95% | 99.5% |

| Cost per Kilogram | $1,200 | $150 |

Purification Techniques

-

Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with >99% purity.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents removes trace impurities.

Comparative Analysis of Synthetic Routes

Two primary routes dominate the synthesis of 4-(Oxan-4-yloxy)benzene-1-sulfonamide:

-

Route A : Direct nucleophilic substitution on 4-hydroxybenzenesulfonamide.

-

Route B : Sequential sulfonation, chlorination, and amination of 4-(Oxan-4-yloxy)benzene.

Table 4: Route Comparison

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 1 | 3 |

| Overall Yield (%) | 85 | 70 |

| Purity (%) | 97 | 95 |

| Scalability | High | Moderate |

Route A is favored for its simplicity and higher yield, whereas Route B offers flexibility in modifying the sulfonamide group post-synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Moisture Sensitivity

-

Issue : Oxan-4-yl chloride hydrolyzes readily.

-

Solution : Conduct reactions under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro derivatives, sulfonic acid derivatives, etc.

Scientific Research Applications

4-(Oxan-4-yloxy)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.

Medicine: Explored for its potential as a drug candidate, particularly in the development of antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. The oxan-4-yloxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzene-sulfonamide derivatives are highly dependent on the substituent at the 4-position. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : The oxane group’s polarity contrasts with lipophilic substituents like dodecyloxy () or aryl groups (). This may improve bioavailability for the target compound.

- Thermal Stability : Melting points for analogs range from 161°C (PR17, ) to 228°C (Compound 17, ). The oxane derivative’s melting point is expected to fall within this range, influenced by crystalline packing .

Biological Activity

4-(Oxan-4-yloxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for various pharmacological applications, particularly in the fields of cardiovascular health and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of 4-(Oxan-4-yloxy)benzene-1-sulfonamide includes a benzene ring substituted with a sulfonamide group and an oxane (tetrahydrofuran) moiety. This configuration may influence its interaction with biological targets, enhancing its activity against specific enzymes or receptors.

The biological activity of 4-(Oxan-4-yloxy)benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its role in inhibiting specific enzymes, particularly carbonic anhydrases and certain proteases. Additionally, the oxane moiety may facilitate better solubility and bioavailability, potentially enhancing the compound's efficacy in vivo.

Cardiovascular Effects

Recent studies have investigated the effects of sulfonamide derivatives on cardiovascular parameters. For instance, research has shown that similar compounds can influence coronary resistance and perfusion pressure. In isolated rat heart models, sulfonamides have demonstrated the ability to modulate calcium channels, which are crucial for cardiac function. The study indicated that 4-(2-aminoethyl)-benzenesulfonamide produced significant changes in perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular conditions .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for various enzymes. For example, docking studies have indicated that 4-(Oxan-4-yloxy)benzene-1-sulfonamide could interact with calcium channels, potentially leading to vasodilatory effects. Such interactions are critical in understanding how this compound might be utilized in treating hypertension or other cardiovascular diseases .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-(Oxan-4-yloxy)benzene-1-sulfonamide. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, with studies indicating variable permeability across different cell lines. For instance, higher concentrations were required for oral administration compared to intravenous routes, which could influence dosing strategies in clinical settings .

Comparative Analysis

To better understand the biological activity of 4-(Oxan-4-yloxy)benzene-1-sulfonamide, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-(2-Aminoethyl)-benzenesulfonamide | Calcium channel inhibition | Modulates coronary resistance |

| Benzene-1,4-disulfonamides | OXPHOS inhibition | Anticancer properties |

| Sulfanilamide | Antibacterial action | Broad-spectrum antibiotic |

Case Studies

Several case studies have highlighted the potential applications of sulfonamides in clinical settings:

- Cardiovascular Health : A study demonstrated that administration of a related sulfonamide led to reduced coronary resistance in isolated heart models, indicating potential therapeutic benefits for patients with heart disease .

- Cancer Therapy : Research on benzene-1,4-disulfonamides has shown promising results in inhibiting mitochondrial function in cancer cells, suggesting that structural modifications similar to those found in 4-(Oxan-4-yloxy)benzene-1-sulfonamide could yield effective anticancer agents .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Considerations : Optimize catalytic asymmetric synthesis using chiral bases (e.g., cinchona alkaloids). Monitor enantiomeric excess (ee) via chiral HPLC. Continuous-flow reactors improve mixing and reduce racemization risks. Ensure solvents (e.g., THF) are dried to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.